4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
Description
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused to a pyrimidin-2-amine moiety. This structure is notable for its role as a kinase inhibitor, particularly targeting kinases through interactions with the hinge region of the ATP-binding pocket . The 7-azaindole (pyrrolo[2,3-b]pyridine) ring acts as a two-contact hinge binder, contributing to moderate kinase selectivity and potency in high-throughput screening (HTS) studies . Its molecular formula is C₁₂H₁₀N₆, with a molecular weight of 238.26 g/mol. The compound’s synthetic accessibility and structural adaptability make it a scaffold for developing derivatives with enhanced pharmacological properties.
Properties
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-11-14-5-3-9(16-11)8-6-15-10-7(8)2-1-4-13-10/h1-6H,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSJJZIICGOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C3=NC(=NC=C3)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469811 | |
| Record name | MERIOLIN 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341998-55-8 | |
| Record name | MERIOLIN 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Meriolin 1 involves a series of chemical reactions. One of the synthetic routes includes the Masuda borylation followed by Suzuki coupling . The process begins with the treatment of the starting material with sodium hydride, followed by reaction with different sulfonyl chlorides to yield various meriolin derivatives . Another method involves the reaction with mesyl chloride to form an intermediate, which is then converted to Meriolin 1 through a domino reaction with N-Boc-4-iodopyrimidine-2-amine and subsequent acid/base deprotection
Chemical Reactions Analysis
Meriolin 1 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis of Meriolin 1 itself involves substitution reactions, such as the Suzuki coupling.
Oxidation and Reduction: While specific oxidation and reduction reactions of Meriolin 1 are not detailed, its structural analogs undergo such reactions in various synthetic pathways.
Cyclization: The formation of the indole ring structure in Meriolin 1 involves cyclization reactions.
Common reagents used in these reactions include sodium hydride, sulfonyl chlorides, mesyl chloride, and N-Boc-4-iodopyrimidine-2-amine . The major products formed from these reactions are various meriolin derivatives, each with potential biological activity .
Scientific Research Applications
Anticancer Activity
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine has been studied for its potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to apoptosis in cancer cells and has been linked to reduced tumor growth in various preclinical models .
Neuroprotective Effects
Recent studies have indicated that this compound may offer neuroprotective benefits. Its ability to modulate signaling pathways involved in neuronal survival and apoptosis makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with specific receptors has shown promise in reducing neuroinflammation and oxidative stress in neuronal cells .
Antiviral Properties
Research has also highlighted the antiviral properties of this compound. It has been evaluated for its efficacy against various viral infections, including those caused by RNA viruses. The mechanism involves the inhibition of viral replication through interference with viral polymerases or other essential proteins required for viral life cycles .
Case Studies
Mechanism of Action
Meriolin 1 exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds within the ATP binding site of the kinase, leading to the inhibition of CDK activity . This results in the down-regulation of Mcl-1 expression, reduction of RNA polymerase II activity, and inhibition of cell cycle progression . The compound also induces apoptosis through the activation of caspases and the release of cytochrome c .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs differ in substituents on the pyrrolopyridine or pyrimidine rings, influencing kinase inhibition, selectivity, and physicochemical properties. Below is a comparative analysis:
Computational and Experimental Data
Biological Activity
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H11N5
- Molecular Weight : 241.2486 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cn1cnc(Nc2nc(N3CCC(CC3)c4c[nH]c5ncccc45)c6cc[nH]c6n2)c1
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. For instance, it has been identified as a potent inhibitor of MAPK-interacting kinases (Mnks), which are crucial for the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E). The inhibition of these pathways can lead to reduced oncogenic activity and promote apoptosis in cancer cells.
Anti-Cancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anti-proliferative effects against acute myeloid leukemia (AML) cells. A study highlighted that specific derivatives significantly inhibited cell growth and induced apoptosis by down-regulating anti-apoptotic proteins such as Mcl-1 and activating PARP cleavage .
| Compound | IC50 (μM) | Effect on eIF4E | Apoptosis Induction |
|---|---|---|---|
| 7k | 4.4 | Reduced | Yes |
| 7j | 5.0 | Reduced | Yes |
| 7m | 6.0 | Moderate | Yes |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrrolo[2,3-b]pyridine moiety can enhance the compound's potency. For example, substituents at specific positions on the pyrimidine ring have been shown to improve binding affinity and selectivity for Mnks.
Pharmacokinetics
The lead compound from the aforementioned studies exhibited favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a viable candidate for further development as an anti-cancer agent .
Q & A
Q. How does protonation state affect the compound’s solubility and reactivity?
- Methodological Answer :
- pH-dependent solubility : Measured via shake-flask method (pH 1–7.4). Amine groups protonate at pH < 3, increasing aqueous solubility .
- DFT calculations : Predict pKa values (e.g., pyrimidine N1 pKa = 5.2) using Gaussian09 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
